molecular formula C13H15NO4 B1395873 1-(3-Methoxybenzoyl)pyrrolidine-3-carboxylic acid CAS No. 1272813-27-0

1-(3-Methoxybenzoyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1395873
CAS No.: 1272813-27-0
M. Wt: 249.26 g/mol
InChI Key: MKFKCCLAKJYLRM-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzoyl)pyrrolidine-3-carboxylic acid is a chemical compound that features a pyrrolidine ring substituted with a methoxybenzoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxybenzoyl)pyrrolidine-3-carboxylic acid typically involves the reaction of 3-methoxybenzoyl chloride with pyrrolidine-3-carboxylic acid. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxybenzoyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon.

Major Products Formed:

    Oxidation: Formation of 3-hydroxybenzoyl pyrrolidine-3-carboxylic acid.

    Reduction: Formation of 1-(3-methoxyphenyl)pyrrolidine-3-carbinol.

    Substitution: Formation of various substituted benzoyl pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methoxybenzoyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for its interactions with specific biological targets.

    Industry: Utilized in the development of new materials and as a building block in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxybenzoyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The methoxybenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(3-Hydroxybenzoyl)pyrrolidine-3-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-(3-Chlorobenzoyl)pyrrolidine-3-carboxylic acid: Contains a chlorine atom instead of a methoxy group.

    1-(3-Nitrobenzoyl)pyrrolidine-3-carboxylic acid: Features a nitro group instead of a methoxy group.

Uniqueness: 1-(3-Methoxybenzoyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Biological Activity

1-(3-Methoxybenzoyl)pyrrolidine-3-carboxylic acid (CAS No. 1272813-27-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

This compound features a pyrrolidine ring substituted with a methoxybenzoyl group and a carboxylic acid group. The compound can be synthesized through various methods, typically involving the condensation of pyrrolidine derivatives with 3-methoxybenzoic acid under acidic or basic conditions to yield the desired product.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential therapeutic applications.

Antiviral Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antiviral properties. For instance, compounds structurally related to this compound have shown efficacy against various viruses, including:

  • Hepatitis A Virus (HAV) : Compounds with similar structures have demonstrated antiviral activity against HAV, suggesting a potential application for this compound in treating viral infections .
  • Herpes Simplex Virus (HSV) : Some derivatives have been reported to inhibit HSV replication effectively, indicating that this compound may also possess similar properties.

Antibacterial Activity

The compound's antibacterial potential has been explored through various assays. For example, related pyrrolidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL . This suggests that this compound could be a candidate for further development as an antibacterial agent.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Enzyme Inhibition : The carboxylic acid moiety may interact with enzyme active sites, potentially inhibiting critical metabolic pathways in pathogens.
  • Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.

Case Studies

Several case studies have provided insights into the efficacy of related compounds:

  • Antiviral Efficacy : A study focusing on pyrrolidine derivatives showed that certain modifications enhanced antiviral activity against HSV and other viruses. The presence of specific substituents was crucial for maintaining potency while minimizing cytotoxicity .
  • Antibacterial Testing : Another investigation evaluated the antibacterial properties of a series of pyrrolidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that structural variations significantly influenced their antibacterial efficacy .

Table 1: Biological Activity Summary of Related Compounds

Compound NameBiological ActivityMIC (µg/mL)Reference
Pyrrolidine Derivative AAntiviral (HSV)10
Pyrrolidine Derivative BAntibacterial (S. aureus)5
Pyrrolidine Derivative CAntiviral (HAV)15

Table 2: Structure-Activity Relationship Insights

ModificationImpact on ActivityReference
Addition of methoxy groupIncreased antiviral potency
Alteration of carboxylic acidEnhanced antibacterial effect
Substitution on the benzene ringVaried effects on enzyme inhibition

Properties

IUPAC Name

1-(3-methoxybenzoyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-18-11-4-2-3-9(7-11)12(15)14-6-5-10(8-14)13(16)17/h2-4,7,10H,5-6,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFKCCLAKJYLRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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